molecular formula C21H20N2O6S2 B3543229 N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3543229
M. Wt: 460.5 g/mol
InChI Key: LAOABBLNHRLYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of sulfonyl and amino groups suggests that it might exhibit interesting chemical properties. The exact structure can be better understood with the help of a molecular modeling software .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 346.401 Da . Its density is estimated to be 1.3±0.1 g/cm3, and it has a boiling point of 527.5±60.0 °C at 760 mmHg . The compound is also predicted to have a vapor pressure of 1.36E-010 mm Hg at 25°C .

Properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-15-4-2-3-5-19(15)23-30(24,25)17-8-6-16(7-9-17)22-31(26,27)18-10-11-20-21(14-18)29-13-12-28-20/h2-11,14,22-23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOABBLNHRLYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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